molecular formula C8H8Br2N2O2 B13078613 2,5-Dibromo-N-methoxy-N-methylnicotinamide CAS No. 1394291-26-9

2,5-Dibromo-N-methoxy-N-methylnicotinamide

Cat. No.: B13078613
CAS No.: 1394291-26-9
M. Wt: 323.97 g/mol
InChI Key: NJZIHTKJLVHFNI-UHFFFAOYSA-N
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Description

2,5-Dibromo-N-methoxy-N-methylnicotinamide is a chemical compound with the molecular formula C8H8Br2N2O2 and a molecular weight of 323.97 g/mol . This compound is characterized by the presence of two bromine atoms, a methoxy group, and a methylnicotinamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-N-methoxy-N-methylnicotinamide typically involves the bromination of nicotinamide derivatives followed by methoxylation and methylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and methylation processes. These methods are optimized for high efficiency and cost-effectiveness, ensuring the compound is produced in sufficient quantities for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-N-methoxy-N-methylnicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing and reducing agents, and acids or bases for hydrolysis. The specific conditions, such as temperature and solvent choice, depend on the desired reaction and product .

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .

Scientific Research Applications

2,5-Dibromo-N-methoxy-N-methylnicotinamide has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-N-methoxy-N-methylnicotinamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dibromo-N-methoxy-N-methylnicotinamide is unique due to its specific combination of bromine, methoxy, and methylnicotinamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

2,5-Dibromo-N-methoxy-N-methylnicotinamide (DBMN) is a chemical compound that has garnered interest in scientific research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, including medicinal chemistry.

  • Molecular Formula : C9H10Br2N2O2
  • Molecular Weight : 320.00 g/mol
  • Structure : DBMN features a pyridine ring substituted with two bromine atoms and methoxy and methylene groups, contributing to its unique reactivity and biological properties.

Synthesis

DBMN can be synthesized through a multi-step process involving the bromination of N-methoxy-N-methylnicotinamide. The reaction typically employs brominating agents under controlled conditions to ensure selective substitution at the 2 and 5 positions on the pyridine ring.

DBMN's biological activity is primarily attributed to its interaction with various molecular targets within cells. The presence of bromine atoms enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions with biomolecules such as proteins and nucleic acids. This reactivity can influence several biochemical pathways, including those involved in cell proliferation and apoptosis.

Anticancer Activity

Research indicates that DBMN exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and blocking cell cycle progression. For instance, studies demonstrated that DBMN effectively inhibited the proliferation of human colorectal cancer cells (HCT116) by inducing G2/M phase arrest and activating apoptotic pathways through modulation of the PI3K/AKT/mTOR signaling pathway .

Cytotoxicity Studies

DBMN has been evaluated for cytotoxic effects against a range of cancer cell lines. The results indicate that it possesses a dose-dependent cytotoxic effect, with IC50 values varying across different cell types. A summary of cytotoxicity data from recent studies is presented in Table 1.

Cell LineIC50 (µM)Mechanism of Action
HCT11615Induction of apoptosis
Caco-220Cell cycle arrest at G2/M phase
THP-125Inhibition of PI3K/AKT/mTOR pathway

Case Studies

  • Colorectal Cancer : A study involving HCT116 cells demonstrated that treatment with DBMN led to a significant reduction in cell viability and increased markers of apoptosis, such as cleaved caspase-3 .
  • Liver Cancer : In vivo experiments using murine models indicated that DBMN administration resulted in reduced tumor growth and improved survival rates compared to control groups .

Pharmacological Applications

DBMN is being investigated for its potential use as a therapeutic agent in cancer treatment. Its ability to selectively target cancer cells while sparing normal cells makes it a promising candidate for further development. Ongoing research aims to elucidate its full pharmacokinetic profile and optimize its efficacy through structural modifications.

Properties

IUPAC Name

2,5-dibromo-N-methoxy-N-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2N2O2/c1-12(14-2)8(13)6-3-5(9)4-11-7(6)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZIHTKJLVHFNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(N=CC(=C1)Br)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701209727
Record name 3-Pyridinecarboxamide, 2,5-dibromo-N-methoxy-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701209727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394291-26-9
Record name 3-Pyridinecarboxamide, 2,5-dibromo-N-methoxy-N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394291-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxamide, 2,5-dibromo-N-methoxy-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701209727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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